2-Butanoyl-5-methylcyclohexane-1,3-dione
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Overview
Description
2-Butanoyl-5-methylcyclohexane-1,3-dione is an organic compound with the molecular formula C11H16O3. It is a cyclohexane derivative with a butanoyl group and a methyl group attached to the cyclohexane ring. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanoyl-5-methylcyclohexane-1,3-dione typically involves the reaction of 5-methylcyclohexane-1,3-dione with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the butanoyl chloride. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Butanoyl-5-methylcyclohexane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butanoyl-5-methylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butanoyl-5-methylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-cyclohexanedione: A similar compound with a methyl group instead of a butanoyl group.
5-Methyl-1,3-cyclohexanedione: Another related compound with a different substitution pattern on the cyclohexane ring.
Uniqueness
2-Butanoyl-5-methylcyclohexane-1,3-dione is unique due to the presence of both a butanoyl group and a methyl group on the cyclohexane ring. This unique substitution pattern imparts distinct chemical and physical properties to the compound, making it valuable for various research applications .
Properties
Molecular Formula |
C11H16O3 |
---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-butanoyl-5-methylcyclohexane-1,3-dione |
InChI |
InChI=1S/C11H16O3/c1-3-4-8(12)11-9(13)5-7(2)6-10(11)14/h7,11H,3-6H2,1-2H3 |
InChI Key |
CIYRNAOUNMJZEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1C(=O)CC(CC1=O)C |
Origin of Product |
United States |
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